molecular formula C12H14BrNO3S B6641702 2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide

2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide

Cat. No. B6641702
M. Wt: 332.22 g/mol
InChI Key: BPUAFABRXBPSFR-VHSXEESVSA-N
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Description

2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide involves its ability to inhibit the activity of certain enzymes involved in various cellular processes. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide can have various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines in vitro, suggesting its potential use as an anti-inflammatory agent. It has also been shown to induce cell death in cancer cells, which could have implications for its use in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition. However, one limitation is the potential for off-target effects, which could lead to unintended consequences.

Future Directions

There are several future directions for research on 2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects.

Synthesis Methods

The synthesis of 2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide involves the reaction of 2-bromo-4-nitrobenzenesulfonamide with cyclopentadiene in the presence of a palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield the final product.

Scientific Research Applications

2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide has been studied for its potential applications in various fields of scientific research. One area of interest is its use as a potential inhibitor of enzymes involved in cancer cell growth. It has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for neurodegenerative diseases.

properties

IUPAC Name

2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c13-11-3-1-2-4-12(11)18(16,17)14-10-6-5-9(7-10)8-15/h1-6,9-10,14-15H,7-8H2/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUAFABRXBPSFR-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NS(=O)(=O)C2=CC=CC=C2Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@H]1NS(=O)(=O)C2=CC=CC=C2Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide

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